![molecular formula C20H17N3OS3 B2942074 10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 670273-19-5](/img/structure/B2942074.png)
10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C20H17N3OS3 and its molecular weight is 411.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall effect.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis . The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).
Biochemical Pathways
For instance, it may influence pathways related to inflammation, pain perception, microbial growth, viral replication, neuron function, and cancer cell proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability, distribution within the body, metabolism, and excretion.
Result of Action
For instance, it could lead to the inhibition of key enzymes, disruption of cell membrane integrity, interference with DNA synthesis, modulation of signal transduction pathways, and induction of cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its target(s), and its overall efficacy .
Propiedades
IUPAC Name |
10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-12-21-13(10-25-12)11-26-20-22-18-17(15-8-5-9-16(15)27-18)19(24)23(20)14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOVCFZZDDIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
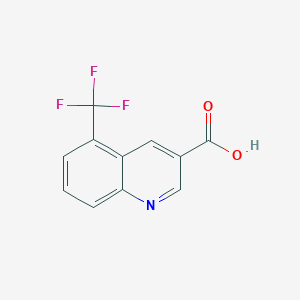
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2941994.png)
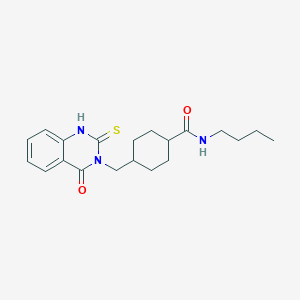
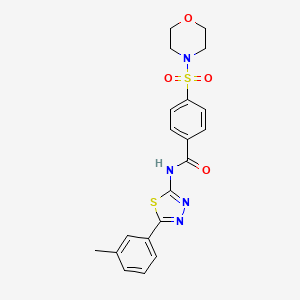
![1-((2,5-dimethylbenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2941999.png)
![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)
![(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2942001.png)

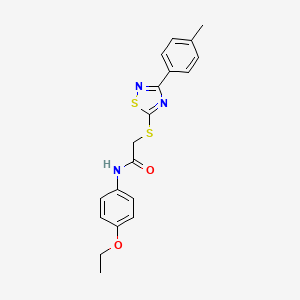
![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2942007.png)
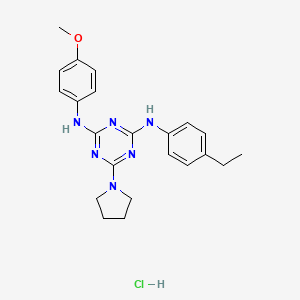
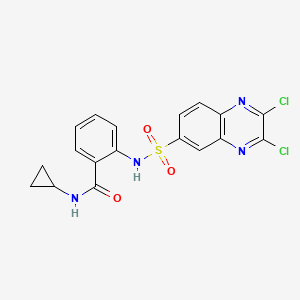
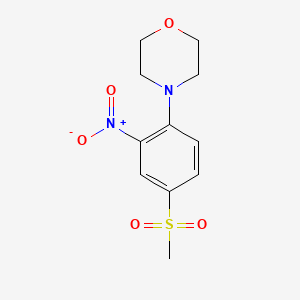
![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2942014.png)
